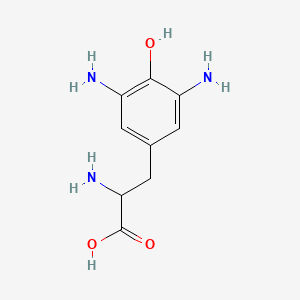
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine It is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves the hydroxylation of phenylalanine derivatives. One common method is the use of a mixed alkali fusion process, where disodium 2,6-naphthalenedisulfonate is used as the starting material. The reaction is carried out under nitrogen atmosphere to prevent overoxidation, with phenol or antioxidant 1010 added to enhance yield. The optimal conditions include a reaction temperature of 345°C and a reaction time of 2 hours, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. For instance, asymmetric hydrogenation has been employed to produce substituted D-Phenylalanine derivatives on a pilot plant scale .
化学反応の分析
Types of Reactions: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenylalanine derivatives
科学的研究の応用
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
作用機序
The mechanism of action of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and are associated with mood regulation and cognitive processes. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .
類似化合物との比較
3,4-Dihydroxyphenylalanine (Levodopa): Another hydroxylated derivative of phenylalanine, commonly used in the treatment of Parkinson’s disease.
Tyrosine: An amino acid with a single hydroxyl group on the benzene ring.
Phenylalanine: The parent compound without any hydroxyl groups.
Uniqueness: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties compared to other phenylalanine derivatives .
特性
分子量 |
197.19 |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









